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4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
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Overview
Description
4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a chemical compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the bromination of 1-(thiolan-3-yl)-1H-1,2,3-benzotriazole. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions. The reaction may proceed via electrophilic aromatic substitution, where the bromine atom is introduced into the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiolane group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine substitution.
4-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Chlorine atom instead of bromine.
4-bromo-1-(thiolan-3-yl)-1H-1,2,3-triazole: Different triazole ring structure.
Uniqueness
4-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the thiolane group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
4-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-8-2-1-3-9-10(8)12-13-14(9)7-4-5-15-6-7/h1-3,7H,4-6H2 |
InChI Key |
QPEOTGXKLLPUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C(=CC=C3)Br)N=N2 |
Origin of Product |
United States |
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